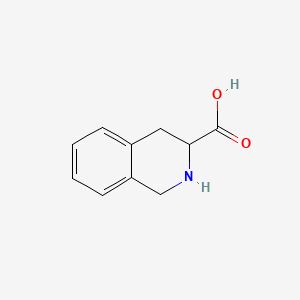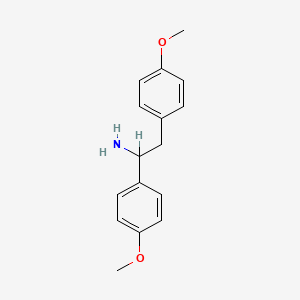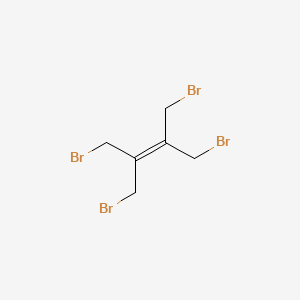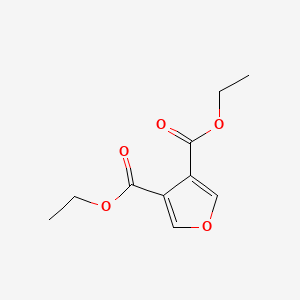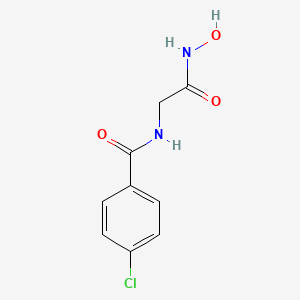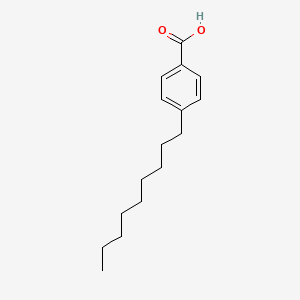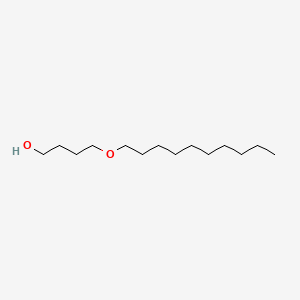
1-Butanol, 4-(decyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanol, 4-(Decyloxy)- (BDD) is a primary alcohol with a decyloxy group attached to the fourth carbon of the butanol chain. It is a colorless, viscous liquid used primarily as a solvent in various industrial applications. The molecular formula is C14H30O2 .
Synthesis Analysis
The synthesis of 1-butanol has been studied extensively. One approach involves the direct synthesis of 1-butanol from ethanol in a plug flow reactor . Another method involves the theoretical and experimental characterization of 1-butanol thermal decomposition . A proof-of-principle study describes the first biosynthesis of 1-butanol in yeast via two independent routes .Molecular Structure Analysis
The molecular structure of 1-butanol consists of a butanol chain with a decyloxy group attached to the fourth carbon . The molecular formula is C14H30O2 , and the average mass is 230.387 Da .Chemical Reactions Analysis
The chemical reactions involving 1-butanol have been studied in the context of its thermal decomposition . According to one study, the H2O elimination channel leading to 1-butene is more important than previously believed .Physical And Chemical Properties Analysis
1-Butanol is a colorless liquid with an alcohol odor . It has a boiling point of 116-118 °C, a density of 0.81 g/mL at 25 °C, and a refractive index of 1.399 . It is soluble in water .科学的研究の応用
Biofuel Production
1-Butanol, 4-(decyloxy)- is an important and promising biofuel candidate . It is generally produced from heterotrophic microorganisms by carbohydrate fermentation . Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production . These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .
Chemical Feedstock
Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is used as an efficient diluent solvent in the oil industry, perfume industry and as an extracting agent (food-grade) in the flavor industry .
Pharmaceutical Applications
Butanol is used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones . It is used as a fuel additive or gasoline substitute due to their similarity in their characteristics .
Genetic Engineering
In cyanobacteria, butanol production through this pathway will require the incorporation of seven genes involved in the enzymatic conversion of 2-oxoglutarate to 1-butanol . This shows the potential of genetic engineering in the production of butanol.
Biomass Conversion
Butanol can be produced by the fermentation of sugars from biomass, such as corn stover, sugarcane bagasse, palm oil mill effluent, algal biomass, inulin, cheese whey, cassava starch, cane molasses, and food waste . This shows the potential of butanol production from renewable resources.
Advanced Fermentation Technologies
Researchers have focused on genetically modified metabolic butanol production from renewable biomass, advanced fermentation technologies in butanol production as a supplement of electron carriers (Ecs), and multistage continuous fermentation and product separation techniques .
作用機序
Target of Action
It’s known that butanol and its derivatives generally interact with various enzymes and proteins within the cell
Mode of Action
Butanol and its derivatives are known to interact with cellular components, potentially altering their function . The specific interactions and resulting changes caused by “1-Butanol, 4-(decyloxy)-” require further investigation.
Biochemical Pathways
For instance, 1-butanol has been studied for its role in the synthesis of biofuels via the CoA-dependent pathway and an endogenous pathway . .
Pharmacokinetics
Butanol is known to be readily absorbed and rapidly metabolized in the body . The specific ADME properties of “1-Butanol, 4-(decyloxy)-” and their impact on its bioavailability require further investigation.
Result of Action
Butanol and its derivatives have been studied for their potential use in biofuel production
Action Environment
Factors such as ph, temperature, and salinity can affect the growth and metabolic activity of microorganisms producing butanol
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-decoxybutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAINZYOLTZQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242779 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(decyloxy)- | |
CAS RN |
97209-97-7 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

